3-[(2E)-2-Butylidenehydrazino]propanenitrile
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Overview
Description
3-[(2E)-2-Butylidenehydrazino]propanenitrile is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a butylidenehydrazino group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-Butylidenehydrazino]propanenitrile typically involves the reaction of butylidenehydrazine with propanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory-scale synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for the availability of raw materials and the scalability of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-Butylidenehydrazino]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazino group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones. Substitution reactions can result in a variety of substituted hydrazones.
Scientific Research Applications
3-[(2E)-2-Butylidenehydrazino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-Butylidenehydrazino]propanenitrile involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simple aliphatic nitrile with similar structural features.
Butylidenehydrazine: A related hydrazine derivative with similar functional groups.
Other Hydrazones: Compounds with similar hydrazone functional groups.
Uniqueness
3-[(2E)-2-Butylidenehydrazino]propanenitrile is unique due to its specific combination of a butylidenehydrazino group and a propanenitrile backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
3-[(2Z)-2-butylidenehydrazinyl]propanenitrile |
InChI |
InChI=1S/C7H13N3/c1-2-3-6-9-10-7-4-5-8/h6,10H,2-4,7H2,1H3/b9-6- |
InChI Key |
QXVOYANQIJZSNH-TWGQIWQCSA-N |
Isomeric SMILES |
CCC/C=N\NCCC#N |
Canonical SMILES |
CCCC=NNCCC#N |
Origin of Product |
United States |
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